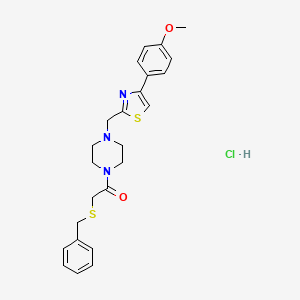
2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound. Its unique structure comprises a benzylthio group, a piperazine ring substituted with a thiazolyl-methyl group, and an ethanone moiety. The hydrochloride form enhances its solubility in aqueous solutions, making it easier to handle in various experimental setups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves a multi-step process:
Formation of the thiazole ring: : This can be achieved by condensing 4-methoxyphenyl isothiocyanate with an appropriate alpha-haloketone under controlled conditions.
Synthesis of the piperazine derivative: : This involves reacting piperazine with a suitable alkylating agent to introduce the benzylthio group.
Final assembly: : The two fragments are then coupled under conditions that promote the formation of the ethanone linkage, followed by conversion to the hydrochloride salt for enhanced solubility.
Industrial Production Methods
Large-scale production would adapt these steps to industrial settings, often involving optimization for yield, purity, and cost-effectiveness. This might include high-throughput synthesis techniques and continuous-flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: : The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The aromatic methoxy group can be a target for nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution conditions: : Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Secondary alcohols.
Substitution products: : Depending on the substituents introduced during the reaction.
Scientific Research Applications
2-(Benzylthio)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a versatile compound with several research applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Potential probe for studying protein-ligand interactions due to its diverse functional groups.
Medicine: : Investigated for its therapeutic potential, possibly in the development of new pharmaceuticals.
Industry: : Application in developing new materials or chemical processes.
Mechanism of Action
Molecular Targets and Pathways Involved
The detailed mechanism of action can vary based on its specific application:
Binding to biological macromolecules: : The multiple functional groups allow for interactions with proteins, potentially inhibiting or modifying their activity.
Pathway modulation: : Depending on its structure, it could modulate specific cellular pathways, particularly those involving oxidative stress or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone
2-(Benzylthio)-1-(4-(thiazol-2-yl)methyl)piperazin-1-yl)ethanone
4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazine
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2.ClH/c1-29-21-9-7-20(8-10-21)22-17-31-23(25-22)15-26-11-13-27(14-12-26)24(28)18-30-16-19-5-3-2-4-6-19;/h2-10,17H,11-16,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHDRWYOJNHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














